![molecular formula C20H13Cl2N5O5 B2971363 N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-21-3](/img/new.no-structure.jpg)
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N5O5 and its molecular weight is 474.25. The purity is usually 95%.
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Biological Activity
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including cytotoxicity against cancer cell lines and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.
Anticancer Activity
Several studies have reported the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic activity toward human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 100 μM, indicating strong potential for anticancer applications .
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Mechanism of Action : The mechanism involves the induction of apoptosis, characterized by:
- Phosphatidylserine translocation : An increase in apoptotic cells was observed, confirming the compound's ability to induce apoptosis.
- Caspase activation : The compound significantly increased caspase activity in treated cells, suggesting that it promotes programmed cell death through intrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
Research indicates that certain structural features contribute to the biological efficacy of pyrrolo[3,2-d]pyrimidine derivatives:
- Chlorine and Nitro Substituents : The presence of electron-withdrawing groups such as chlorine and nitro groups at specific positions enhances the cytotoxicity against cancer cells. For example, compounds with a para-nitro substitution showed improved activity compared to their non-substituted counterparts .
- Methyl Group Influence : The methyl group at the 5-position has been associated with increased biological activity. Modifications at this position can lead to variations in potency and selectivity against different cancer types .
Comparative Efficacy
A comparative analysis of related compounds reveals that those with similar structural motifs often exhibit comparable or enhanced biological activities. Below is a summary table highlighting the IC50 values for several pyrrolo[3,2-d]pyrimidine derivatives:
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 36 | Apoptosis via caspase activation |
Compound B | HeLa | 34 | Apoptosis via phosphatidylserine translocation |
N-(4-chloro...) | MCF-7 | <100 | Induction of apoptosis |
Case Studies
- Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl derivatives demonstrated significant morphological changes in treated cells. These changes included cell shrinkage and detachment from culture surfaces after exposure to concentrations above 25 μM .
- Metabolic Stability Assessment : Another investigation assessed the metabolic stability of the compound in human liver microsomes. The results indicated that structural modifications could enhance metabolic stability while preserving anticancer activity, making it a promising candidate for further development in therapeutic applications .
Properties
CAS No. |
921852-21-3 |
---|---|
Molecular Formula |
C20H13Cl2N5O5 |
Molecular Weight |
474.25 |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H13Cl2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30) |
InChI Key |
RLGZPXOAZQHNMS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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